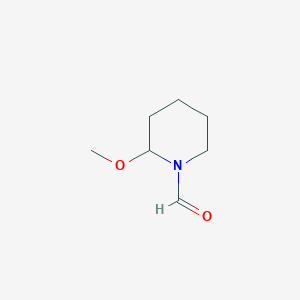
1-Methyl-1-(2-nitrophenyl)hydrazine
Übersicht
Beschreibung
“1-Methyl-1-(2-nitrophenyl)hydrazine” is a chemical compound with the molecular formula C7H9N3O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “1-Methyl-1-(2-nitrophenyl)hydrazine” includes a hydrazine group attached to a nitrophenyl group . The molecular weight of this compound is 212.1628 . More detailed structural analysis would require advanced spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Antineoplastic Agent Synthesis
1-Methyl-1-(2-nitrophenyl)hydrazine derivatives have been explored for their potential in synthesizing antineoplastic agents. For instance, a study found that certain N-2 substituted 1-methyl-1-(4-tolylsulfonyl)hydrazines displayed significant activity against L1210 leukemia and B16 melanoma in mice. The most active compound from this research, 2-(methylsulfonyl)-1-methyl-1-(4-tolylsulfonyl)hydrazine, showed promising results in tumor-bearing mice, suggesting a potential application in cancer treatment (Hrubiec et al., 1986).
Intermediate in Organic Synthesis
The compound has been used as an intermediate in the synthesis of various organic compounds. For example, the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives, including 1-methyl-1-(2-nitrophenyl)hydrazine, leads to the formation of pyrazoles and their linear tautomers, which are useful intermediates in organic chemistry (Zelenin et al., 2002).
Structural Studies
The structural properties of 1-methyl-1-(2-nitrophenyl)hydrazine derivatives have also been a subject of research. Studies have been conducted to understand the molecular configurations and crystal structures of these compounds, which are crucial for their applications in various chemical reactions (Qian et al., 2009).
Synthesis of Prodrugs
Research has been conducted on the synthesis of prodrugs using derivatives of 1-methyl-1-(2-nitrophenyl)hydrazine. These prodrugs are designed to be activated under specific conditions, such as hypoxic environments in cancerous tissues, making them a targeted approach in cancer treatment. For example, 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119) is a prodrug that releases cytotoxins selectively in oxygen-deficient regions, showing potential as an antineoplastic agent (Baumann et al., 2010).
Electro-optic Properties
The electro-optic properties of certain 1-methyl-1-(2-nitrophenyl)hydrazine derivatives have been studied, indicating potential applications in optical materialsand technology. For instance, the preparation and crystal growth of 1-formyl 2(4-nitrophenyl) hydrazine and its properties like refractive indices and optical absorption coefficients were explored, suggesting its use in optical non-linearity testing and other related applications (Owen & White, 1977).
Safety And Hazards
Safety data sheets suggest that compounds similar to “1-Methyl-1-(2-nitrophenyl)hydrazine” can be harmful if swallowed or in contact with skin . They may cause skin and eye irritation, and respiratory discomfort . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling such compounds .
Zukünftige Richtungen
While specific future directions for “1-Methyl-1-(2-nitrophenyl)hydrazine” are not mentioned in the available resources, research into similar compounds suggests potential applications in the synthesis of diverse heterocyclic compounds . These compounds have wide-ranging applications in medicinal chemistry, material science, and agrochemistry .
Eigenschaften
IUPAC Name |
1-methyl-1-(2-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9(8)6-4-2-3-5-7(6)10(11)12/h2-5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEJFNBAOONAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380488 | |
| Record name | 1-methyl-1-(2-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-(2-nitrophenyl)hydrazine | |
CAS RN |
67522-05-8 | |
| Record name | 1-methyl-1-(2-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1620756.png)
![(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1620759.png)



![N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B1620766.png)
![5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol](/img/structure/B1620767.png)
![2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B1620769.png)

